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Compound of Interest

Compound Name:
(1S,2S)-2-

(benzylamino)cyclohexanol

Cat. No.: B150874 Get Quote

(1S,2S)-2-(benzylamino)cyclohexanol: A
Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals

(1S,2S)-2-(benzylamino)cyclohexanol is a chiral amino alcohol that has garnered significant

interest in the fields of organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone

and defined stereochemistry make it a valuable chiral building block and an effective ligand in

asymmetric catalysis. This technical guide provides an in-depth overview of its physical and

chemical properties, methodologies for its synthesis, and its applications, with a focus on its

role in facilitating stereoselective transformations.

Core Physical and Chemical Properties
(1S,2S)-2-(benzylamino)cyclohexanol is a white to off-white crystalline solid at room

temperature. Its core physicochemical properties are summarized in the table below. It is

important to note that while some experimental values are available, others are estimated

based on structurally similar compounds due to a lack of specific data in the published

literature.
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Property Value Source

CAS Number 322407-34-1 [1]

Molecular Formula C₁₃H₁₉NO [1]

Molecular Weight 205.30 g/mol

Appearance White to off-white powder

Melting Point Data not available

Boiling Point Data not available

Solubility
Expected to be soluble in

organic solvents
[2][3]

pKa Data not available

Spectroscopic Data
Detailed experimental spectra for (1S,2S)-2-(benzylamino)cyclohexanol are not widely

available. However, based on the analysis of its structural motifs and data from analogous

compounds, the expected spectroscopic characteristics are outlined below.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic

protons of the benzyl group, the benzylic methylene protons, the methine protons on the

cyclohexyl ring attached to the hydroxyl and amino groups, and the remaining methylene

protons of the cyclohexane ring.
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Protons Expected Chemical Shift (ppm)

Aromatic (C₆H₅) 7.2 - 7.4

Benzylic (CH₂) ~3.8

CH-OH ~3.5

CH-NH ~2.8

Cyclohexyl (CH₂) 1.0 - 2.0

OH and NH Broad, variable

¹³C NMR Spectroscopy
The carbon NMR spectrum will exhibit signals for the aromatic carbons, the benzylic carbon,

the two methine carbons of the cyclohexane ring bearing the hydroxyl and amino groups, and

the methylene carbons of the cyclohexyl ring.

Carbon Atoms Expected Chemical Shift (ppm)

Aromatic (C₆H₅) 127 - 140

Benzylic (CH₂) ~52

CH-OH ~75

CH-NH ~60

Cyclohexyl (CH₂) 20 - 40

Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands typical for O-H and N-H stretching,

as well as C-H stretching from both aromatic and aliphatic components.
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Functional Group Expected Wavenumber (cm⁻¹)

O-H Stretch (alcohol) 3300 - 3400 (broad)

N-H Stretch (secondary amine) 3300 - 3500 (sharp)

C-H Stretch (aromatic) >3000

C-H Stretch (aliphatic) <3000

C=C Stretch (aromatic) 1450 - 1600

Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular

weight of the compound.

Ion Expected m/z

[M]⁺ 205.15

Experimental Protocols
While a specific, detailed protocol for the synthesis of (1S,2S)-2-(benzylamino)cyclohexanol
is not readily available in the cited literature, a general methodology can be proposed based on

established synthetic routes for analogous chiral amino alcohols[4]. The synthesis typically

involves two key stages: the synthesis of the racemic trans-2-(benzylamino)cyclohexanol and

the subsequent optical resolution to isolate the desired (1S,2S) enantiomer.

Synthesis of Racemic trans-2-
(benzylamino)cyclohexanol
A common method for the synthesis of the racemic precursor is the aminolysis of cyclohexene

oxide with benzylamine. This reaction proceeds via an SN2-type mechanism, leading to the

trans product.

Procedure:
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In a round-bottom flask, combine cyclohexene oxide and an equimolar amount of

benzylamine, either neat or in a suitable solvent such as ethanol.

Heat the reaction mixture under reflux. The progress of the reaction can be monitored by

thin-layer chromatography (TLC).

Upon completion, allow the mixture to cool to room temperature.

Remove any excess benzylamine and solvent under reduced pressure.

The crude product can be purified by column chromatography on silica gel or by distillation

under reduced pressure to yield racemic trans-2-(benzylamino)cyclohexanol.

Optical Resolution
The separation of the racemic mixture into its individual enantiomers can be achieved through

the formation of diastereomeric salts using a chiral resolving agent, such as tartaric acid or its

derivatives.

Procedure:

Dissolve the racemic trans-2-(benzylamino)cyclohexanol in a suitable solvent (e.g., ethanol

or isopropanol).

In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., L-(+)-

tartaric acid) in the same solvent, heating gently if necessary.

Add the solution of the resolving agent to the solution of the racemic amine.

Allow the mixture to cool slowly to room temperature to induce crystallization of one of the

diastereomeric salts. Further cooling in an ice bath may be required.

Collect the precipitated crystals by filtration and wash them with a small amount of cold

solvent.

To liberate the free amine, dissolve the diastereomeric salt in water and treat it with a base

(e.g., sodium hydroxide solution) until the solution is alkaline.
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Extract the enantiomerically enriched (1S,2S)-2-(benzylamino)cyclohexanol with a suitable

organic solvent (e.g., diethyl ether or dichloromethane).

Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate

the solvent to yield the final product. The enantiomeric purity can be determined by chiral

HPLC.
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Caption: General workflow for the synthesis of (1S,2S)-2-(benzylamino)cyclohexanol.

Applications in Asymmetric Catalysis
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The primary application of (1S,2S)-2-(benzylamino)cyclohexanol is as a chiral ligand in

asymmetric catalysis. The presence of both a hydroxyl and an amino group in a defined

stereochemical relationship allows it to form stable chelate complexes with various metal

centers. This creates a well-defined chiral environment that can effectively control the

stereochemical outcome of a chemical reaction.

One notable application is in the enantioselective addition of organozinc reagents to aldehydes.

In this transformation, the chiral amino alcohol acts as a catalyst to produce optically active

secondary alcohols with high enantioselectivity.

Catalytic Cycle for Enantioselective Alkylation

(1S,2S)-2-(benzylamino)cyclohexanol

Chiral Zinc Complex

Coordination

R'₂Zn

Intermediate Complex

Coordination

RCHO

Chiral Secondary Alcohol

Alkylation & Hydrolysis

Regeneration

Click to download full resolution via product page

Caption: Catalytic cycle for the enantioselective addition of a dialkylzinc reagent to an

aldehyde.

Biological Significance
While (1S,2S)-2-(benzylamino)cyclohexanol is primarily utilized as a synthetic tool, the β-

amino alcohol structural motif is prevalent in numerous biologically active molecules and

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b150874?utm_src=pdf-body
https://www.benchchem.com/product/b150874?utm_src=pdf-body-img
https://www.benchchem.com/product/b150874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b150874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


pharmaceuticals[4]. Chiral β-amino alcohols are known to exhibit a wide range of biological

activities, including potential as analgesic agents[5]. The specific spatial arrangement of the

amino and hydroxyl groups is often crucial for molecular recognition and binding to biological

targets such as enzymes and receptors. Consequently, (1S,2S)-2-
(benzylamino)cyclohexanol serves as a valuable scaffold for the development of novel

therapeutic agents. Further research is warranted to fully elucidate the specific biological

activities and potential signaling pathway interactions of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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